molecular formula C6H13NO2 B559561 D-Isoleucine CAS No. 319-78-8

D-Isoleucine

Cat. No.: B559561
CAS No.: 319-78-8
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-RFZPGFLSSA-N
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Description

D-Isoleucine is an enantiomer of the amino acid isoleucine, specifically the D-form. It is a branched-chain amino acid that plays a crucial role in various biological processes. Unlike its L-counterpart, this compound is less common in nature but has significant applications in scientific research and industry.

Mechanism of Action

Target of Action

D-Isoleucine, an isomer of L-Isoleucine, is a branched-chain amino acid (BCAA) that plays a crucial role in various biological processes . It primarily targets D-amino acid oxidases , which are enzymes involved in the metabolism of D-amino acids . These enzymes are responsible for the oxidation of D-amino acids, including this compound .

Mode of Action

This compound interacts with its targets, the D-amino acid oxidases, to influence various biological processes . For instance, it can be used to differentiate the activities of D- and L-isoleucine in processes such as the induction of pigmentation in B16F0 melanoma cells .

Biochemical Pathways

This compound, like other BCAAs, is involved in several biochemical pathways. The catabolic pathways of BCAAs, including this compound, can be divided into two sequential series of reactions: the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives . The distal parts of the pathways are completely different for the three BCAAs, and comprise enzymes specific for each amino acid .

Pharmacokinetics

It is known that isoleucine, in general, is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet . Once ingested, it is absorbed into the bloodstream and transported to various tissues where it is utilized in protein synthesis and other metabolic processes .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it plays a role in the induction of pigmentation in B16F0 melanoma cells . Moreover, isoleucine, in general, is important in hemoglobin synthesis and regulation of blood sugar and energy levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of this compound in the diet can impact its action and efficacy, as it is an essential amino acid that must be obtained from dietary sources . Furthermore, the presence of other amino acids and compounds can also affect the action of this compound, as they may compete for the same metabolic pathways or enzymes .

Biochemical Analysis

Biochemical Properties

D-Isoleucine plays a significant role in biochemical reactions, particularly in the synthesis of isoleucine. It interacts with enzymes such as threonine dehydratase, which catalyzes the dehydration of threonine to 2-ketobutyrate, a precursor of isoleucine .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. For instance, this compound has been found to promote the growth of the matsutake mushroom and stimulate prolinase activity in human erythrocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the synthesis of isoleucine, particularly at the threonine dehydratase node, which is strongly regulated by its end product, isoleucine .

Metabolic Pathways

This compound is involved in the metabolic pathway of isoleucine synthesis. It interacts with enzymes such as threonine dehydratase in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Isoleucine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production often employs biotechnological methods, such as the use of genetically engineered microorganisms to produce this compound with high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-oxo-3-methylvalerate.

    Reduction: Corresponding alcohols.

    Substitution: Peptides and modified amino acids.

Scientific Research Applications

Comparison with Similar Compounds

  • D-Leucine
  • D-Valine
  • L-Isoleucine

Comparison:

This compound’s uniqueness lies in its specific enantiomeric form, which allows it to be used in specialized applications that require chiral specificity.

Properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046346
Record name D-Isoleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name D-Isoleucine
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Vapor Pressure

0.00000001 [mmHg]
Record name D-Isoleucine
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

319-78-8
Record name D-Isoleucine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Isoleucine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Isoleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-isoleucine
Source European Chemicals Agency (ECHA)
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Record name ISOLEUCINE, D-
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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